molecular formula C17H19NO2S3 B2441844 (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706485-85-9

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2441844
CAS No.: 1706485-85-9
M. Wt: 365.52
InChI Key: LGAQQWLNJFTZLA-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H19NO2S3 and its molecular weight is 365.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

A novel route to esters of (E)-2-(styrylsulfonyl)acetic acid has been developed, showcasing the flexibility of sulfonamide moieties in organic synthesis. This method provides insights into the formation of six-membered and seven-membered rings, demonstrating the compound's potential as a versatile precursor in heterocyclic chemistry (S. Nguyen & N. Peet, 2011).

Antimicrobial Properties

Research has explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, indicating the antimicrobial potential of structures related to (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane. These compounds have shown promising results against a variety of bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents (E. Darwish et al., 2014).

Anticancer Evaluation

The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives related to this compound have demonstrated potent cytotoxic activity against various human cancer cell lines. This suggests the compound's framework could be instrumental in the design of new anticancer drugs. These compounds also exhibit low toxicity in normal cells, highlighting their potential for therapeutic applications with reduced side effects (P. Ravichandiran et al., 2019).

Anticonvulsant Activity

A series of derivatives synthesized from similar sulfonamide frameworks has been screened for anticonvulsant activity, showing significant efficacy. This highlights the potential of this compound and its analogs in the development of new treatments for convulsive disorders. The pharmacological results, supported by molecular docking studies, suggest that modifications of the sulfonamide moiety could lead to compounds with enhanced anticonvulsant properties (A. Thakur et al., 2017).

Synthesis of Fused Heterocyclic Compounds

The ability to form fused heterocyclic compounds through reactions involving this compound or its derivatives has been demonstrated. These chemical transformations underscore the compound's utility in the synthesis of complex molecular architectures, which could have various applications in medicinal chemistry and material science (A. Khodairy, 2005).

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S3/c19-23(20,14-9-15-5-2-1-3-6-15)18-10-8-17(22-13-11-18)16-7-4-12-21-16/h1-7,9,12,14,17H,8,10-11,13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQQWLNJFTZLA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.